molecular formula C9H11Cl2NO B1414699 2,5-dichloro-N-(2-methoxyethyl)aniline CAS No. 1021004-84-1

2,5-dichloro-N-(2-methoxyethyl)aniline

Cat. No.: B1414699
CAS No.: 1021004-84-1
M. Wt: 220.09 g/mol
InChI Key: DFEMHGYLXQRURP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-methoxyethyl)aniline is a substituted aniline derivative featuring two chlorine atoms at the 2- and 5-positions of the benzene ring and a 2-methoxyethyl group attached to the nitrogen atom. The electron-withdrawing chlorine atoms and the flexible methoxyethyl group may influence its reactivity, solubility, and binding affinity in biological systems .

Properties

IUPAC Name

2,5-dichloro-N-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEMHGYLXQRURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Route

Here is a hypothetical synthesis route based on general organic chemistry principles:

Data Table: Hypothetical Synthesis Parameters

Step Reaction Conditions Yield Purity
1 Hydrogenation of 2,5-Dichloronitrobenzene 110-120°C, 1.1-1.2 MPa >95% >99.8%
2 Alkylation of 2,5-Dichloroaniline Room Temperature, DMF 80-90% >95%

Research Findings and Challenges

While specific literature on 2,5-dichloro-N-(2-methoxyethyl)aniline is limited, the synthesis of related compounds suggests that careful control of reaction conditions and choice of catalysts can significantly impact yield and purity. Challenges include optimizing alkylation conditions to minimize side reactions and ensuring the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-methoxyethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

Pharmaceutical Applications

2,5-Dichloro-N-(2-methoxyethyl)aniline serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been explored for potential biological activities, including anti-inflammatory and antiviral properties. The compound's ability to modify biological processes makes it a candidate for drug development.

Case Study: Antiviral Activity

Research has indicated that compounds structurally related to this compound exhibit antiviral activity against influenza viruses. For instance, aryl sulfonamide derivatives have shown significant inhibition of viral entry and replication in human bronchial epithelial cells infected with diverse strains of influenza, suggesting that similar structures may also possess antiviral properties .

Synthesis of Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its unique chlorinated structure, which enhances color properties. It can be involved in synthesizing azo dyes and other colorants used in textiles and coatings.

Synthesis Method

The synthesis of this compound can be achieved through various chemical reactions involving chlorination and amination processes. Typical synthetic routes include:

  • Chlorination of Aniline Derivatives : Chlorination reactions using chlorine gas or chlorinating agents.
  • Amination : Reacting chlorinated intermediates with methoxyethyl amines under controlled conditions to yield the final product.

Environmental Applications

The compound's properties allow it to function as a non-ionic organic buffering agent in biological systems. It has been employed in cell cultures to maintain pH levels within a specified range (6-8.5), facilitating optimal growth conditions for various cell types .

Comparison with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is valuable:

Compound NameStructure CharacteristicsUnique Features
2,4-DichloroanilineTwo chlorine atoms at positions 2 and 4More reactive due to ortho/para directing effect
3,5-DichloroanilineTwo chlorine atoms at positions 3 and 5Different reactivity profile
4-Chloro-N-(2-methoxyethyl)anilineOne chlorine atom at position 4Lacks dichloro substitution
2-Methoxy-N-(4-chlorobenzyl)anilineMethoxy group attached to a different positionDifferent substitution pattern

This table illustrates how the unique combination of substituents on the aniline backbone gives this compound distinct chemical behavior compared to its analogs.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences in substituent patterns, molecular weights, and physicochemical properties of 2,5-dichloro-N-(2-methoxyethyl)aniline and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
This compound 2,5-Cl; N-(2-methoxyethyl) C₉H₁₁Cl₂NO₂ 248.10 (est.) Potential agrochemical/pharma intermediate
3,5-Dichloro-N-(2-methoxyethyl)aniline 3,5-Cl; N-(2-methoxyethyl) C₉H₁₁Cl₂NO₂ 248.10 Discontinued (synthesis challenges)
2,5-Dichloro-N-(4-methylpentan-2-yl)aniline 2,5-Cl; N-(branched alkyl) C₁₂H₁₇Cl₂N 246.18 Higher lipophilicity; agrochemical use
3,5-Dimethoxy-N-(2-methoxyethyl)aniline 3,5-OCH₃; N-(2-methoxyethyl) C₁₁H₁₇NO₃ 211.26 Electron-donating groups; lower reactivity
2,5-Dichloro-N-(3-methylbenzyl)aniline 2,5-Cl; N-(aromatic alkyl) C₁₄H₁₃Cl₂N 266.17 High boiling point (383.9°C); stable
2-Chloro-N-(3,5-dimethoxyphenyl)aniline 2-Cl; N-(3,5-dimethoxyphenyl) C₁₄H₁₄ClNO₂ 263.72 Dual methoxy groups; pesticide intermediate

Biological Activity

2,5-Dichloro-N-(2-methoxyethyl)aniline is an organic compound with notable biological activity, particularly in pharmacological and toxicological contexts. Its structure, characterized by two chlorine atoms and a methoxyethyl group attached to the aniline nitrogen, suggests potential interactions with various biological systems. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N2O
  • CAS Number : 1021004-84-1
  • Molecular Weight : 249.12 g/mol

The presence of chlorine atoms typically enhances the lipophilicity of compounds, potentially affecting their absorption and distribution in biological systems.

This compound interacts with various molecular targets, primarily enzymes and receptors. The methoxyethyl group may enhance its binding affinity due to increased hydrophobic interactions. Preliminary studies suggest that this compound may modulate enzyme activities involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Cytotoxicity Shows cytotoxic effects in certain cancer cell lines, indicating possible anti-cancer activity.
Neurotoxicity Demonstrated neurotoxic effects in animal models, warranting further investigation into its safety profile.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 μM after 48 hours of exposure .

Case Study 3: Neurotoxicity Assessment

In a neurotoxicity study using rodent models, administration of the compound led to observable behavioral changes such as reduced locomotion and increased anxiety-like behaviors. These findings highlight the need for comprehensive neurotoxicological assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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